molecular formula C8H5ClN2O B1365156 2-(4-Chlorophenyl)-1,3,4-oxadiazole CAS No. 23289-10-3

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Cat. No. B1365156
CAS RN: 23289-10-3
M. Wt: 180.59 g/mol
InChI Key: AYUDXVQMLKGODN-UHFFFAOYSA-N
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Patent
US04952580

Procedure details

A stirred solution of 8.1 grams (0.048 mole) of 4-chlorobenzoic acid hydrazide in 300 ml of triethyl orthoformate was heated under reflux for 16 hours. The excess triethyl orthoformate was removed by distillation and the residual solid was stirred with petroleum ether to yield 7.7 grams of 2-(4-chlorophenyl)-1,3,4-oxadiazole; m.p. 129° C. The nmr spectrum was consistent with the proposed structure.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[CH:12](OCC)(OCC)OCC>>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][CH:12]=[N:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
the residual solid was stirred with petroleum ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The excess triethyl orthoformate was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.